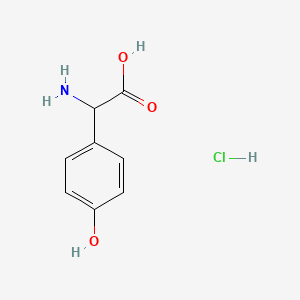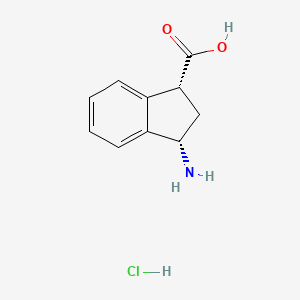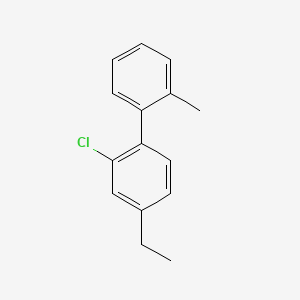
2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fourth position, and a methyl group at the second position on the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions: This reaction involves the coupling of a phenylboronic acid ester with a chlorinated hydrocarbon under the influence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Amino-4-ethyl-2’-methyl-1,1’-biphenyl
Oxidation: 2-Chloro-4-ethyl-2’-methylbiphenyl-4-carboxylic acid
Reduction: 2-Chloro-4-ethyl-2’-methylcyclohexylbenzene
科学的研究の応用
2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
- 2-Chloro-4-methyl-1,1’-biphenyl
- 4-Ethyl-2’-methyl-1,1’-biphenyl
- 2-Chloro-4-ethyl-1,1’-biphenyl
Comparison: 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to 2-Chloro-4-methyl-1,1’-biphenyl, the presence of the ethyl group adds steric hindrance and may affect the compound’s chemical behavior. Similarly, the chlorine atom in 2-Chloro-4-ethyl-1,1’-biphenyl can participate in different substitution reactions compared to its non-chlorinated counterparts.
特性
分子式 |
C15H15Cl |
|---|---|
分子量 |
230.73 g/mol |
IUPAC名 |
2-chloro-4-ethyl-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-3-12-8-9-14(15(16)10-12)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |
InChIキー |
HPNMNBCTASHWHH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


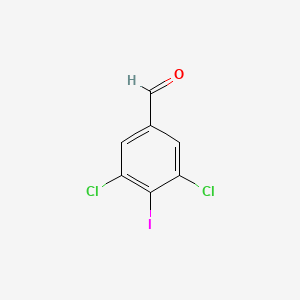
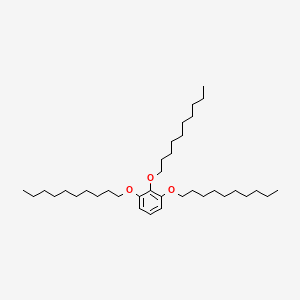
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
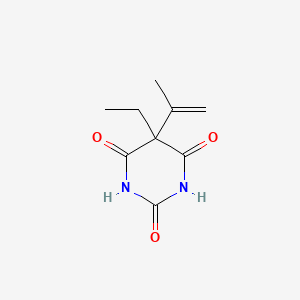
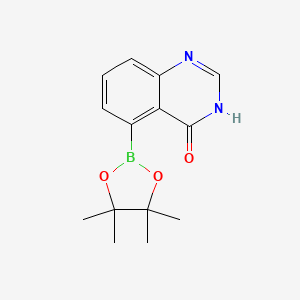
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

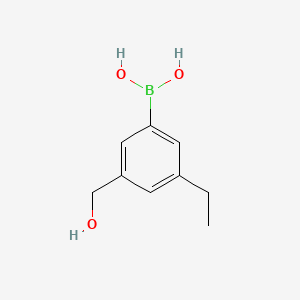
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

